Tioflavoni
Thioflavones are a class of naturally occurring flavonoids characterized by the presence of one or more sulfur atoms in their structure, typically replacing an oxygen atom. These compounds exhibit diverse biological activities and have been studied for their potential applications in various fields.
Structurally, thioflavones can be divided into two main categories: dihydrothioflavones and thionaphthoiso-flavones. Di-hydrothioflavones are commonly found in plants and possess antioxidant properties, which help protect cells from oxidative damage. Thionaphthoiso-flavones, on the other hand, have shown promise in anticancer research due to their ability to induce apoptosis in certain cancer cell lines.
Thioflavones also demonstrate potential as natural preservatives due to their antimicrobial and antifungal activities. Additionally, they are being explored for their role in anti-inflammatory processes and their capacity to modulate signaling pathways involved in inflammation and disease.
In summary, thioflavones represent a promising group of molecules with multiple applications in pharmaceuticals, cosmetics, and food preservation, highlighting their importance in modern chemical research and development.

Struttura | Nome chimico | CAS | MF |
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7-methoxy-2-phenyl-4H-thiochromen-4-one | 789-78-6 | C16H12O2S |
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4H-1-Benzothiopyran-4-one,5-(chloromethyl)-6-methoxy-2-phenyl- | 93367-30-7 | C17H13ClO2S |
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4H-1-Benzothiopyran-4-one,5,7-dimethoxy-2-phenyl- | 92838-13-6 | C17H14O3S |
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4H-1-Benzothiopyran-4-one,8-methoxy-2-phenyl- | 70354-12-0 | C16H12O2S |
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methyl DL-methionate | 86406-07-7 | C16H12O2S |
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2-(2-chlorophenyl)thiochromen-4-one | 405271-31-0 | C15H9ClOS |
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4'-Chlorothioflavone | 66724-23-0 | C15H9ClOS |
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4H-1-Benzothiopyran-4-one,3-(hydroxymethyl)-2-phenyl- | 93367-37-4 | C16H12O2S |
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6-methoxy-2-phenyl-4H-thiochromen-4-one | 789-98-0 | C16H12O2S |
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6,8-dimethyl-2-phenyl-4H-thiochromen-4-one | 200627-62-9 | C17H14OS |
Letteratura correlata
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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